molecular formula C19H18N2OS3 B2812514 (2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705518-25-7

(2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2812514
CAS No.: 1705518-25-7
M. Wt: 386.55
InChI Key: LSVVSOPBQSUQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole compounds, such as the one you mentioned, are a class of organic compounds with a five-membered ring containing both sulfur and nitrogen . They are known for their various pharmaceutical applications .


Synthesis Analysis

While specific synthesis methods for your compound are not available, similar thiazole compounds are often synthesized through reactions involving phenyl acetic acid derivatives and thiosemicarbazide .


Molecular Structure Analysis

Thiazole compounds typically have a five-membered ring containing both sulfur and nitrogen . The exact molecular structure of your compound would require more specific information or computational modeling.


Chemical Reactions Analysis

The chemical reactions involving thiazole compounds can vary widely depending on the specific compound and conditions. Some thiazole compounds have been found to exhibit promising antimicrobial activity .

Scientific Research Applications

Thiophene Derivatives in Cancer Research

Thiophene analogues have been evaluated for potential carcinogenicity, exploring the biological activity of molecules with aromatic rings and their isosteric and/or isoelectronic counterparts. The research conducted on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl synthesizes compounds such as 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)-acetamide. These compounds were tested for carcinogenic potential using assays like the Ames test and cell transformation assay, showing activity profiles that indicate potential carcinogenicity (Ashby et al., 1978).

Synthetic Cannabinoids and Novel Opioids

Research on synthetic cannabinoids such as UR-144 and novel opioids reveals the complexity of their effects on the human body, highlighting the need for understanding the pharmacological and toxicological profiles of new compounds. These studies emphasize the importance of identifying and characterizing the effects of new synthetic compounds for both therapeutic and safety considerations (Adamowicz et al., 2017).

Advanced Oxidation Processes

The degradation of pharmaceutical compounds using advanced oxidation processes (AOPs) is significant for environmental safety and drug metabolism studies. This research direction may be relevant for understanding the environmental impact and metabolic pathways of complex organic compounds, including thiophene derivatives (Qutob et al., 2022).

Chemical Chaperones in Proteostasis

The role of chemical chaperones, such as 4-phenylbutyric acid, in maintaining proteostasis and alleviating endoplasmic reticulum stress may provide insights into the therapeutic potential of small molecules in treating diseases associated with protein misfolding and aggregation. This area of research highlights the importance of chemical compounds in modulating cellular processes and their potential therapeutic applications (Kolb et al., 2015).

Safety and Hazards

The safety and hazards associated with a specific thiazole compound would depend on various factors including its specific structure and intended use. Some thiazole compounds may be harmful if swallowed, inhaled, or if they come into contact with skin .

Future Directions

Thiazole compounds are a topic of ongoing research due to their various pharmaceutical applications. Future research may focus on developing new thiazole-based compounds with improved efficacy and safety profiles .

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS3/c22-19(15-13-25-18(20-15)14-5-2-1-3-6-14)21-9-8-17(24-12-10-21)16-7-4-11-23-16/h1-7,11,13,17H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVVSOPBQSUQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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